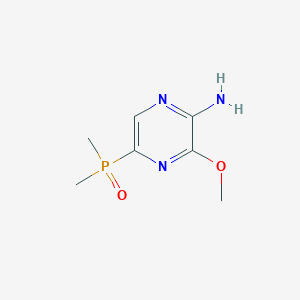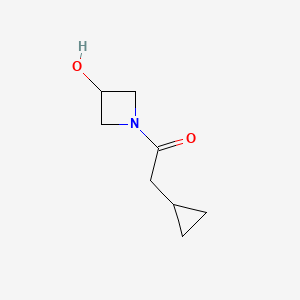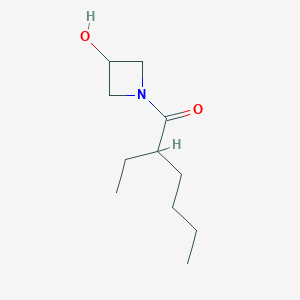![molecular formula C12H17NO B1468923 1-[(4-Ethylphenyl)methyl]azetidin-3-ol CAS No. 1339625-88-5](/img/structure/B1468923.png)
1-[(4-Ethylphenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
1-[(4-Ethylphenyl)methyl]azetidin-3-ol, also known as 4-EPMA, is a synthetic compound that has been studied for its potential applications in the laboratory and in scientific research. It is a cyclic ether derivative of the azetidin-3-ol family, and is composed of a cyclohexane ring with an ethylmethyl group attached to the nitrogen atom. 4-EPMA is an important molecule for its ability to act as a versatile building block for the synthesis of other molecules, as well as for its potential applications in drug discovery, medical diagnostics, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A study by Mollet et al. (2011) detailed the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, highlighting the stepwise conversion through intermediate stages, demonstrating the chemical versatility and potential synthetic utility of azetidinone derivatives in organic synthesis (Mollet, D’hooghe, & de Kimpe, 2011). This process involves unexpected transformations and showcases the reactivity of similar azetidin-3-ol compounds under specific conditions.
Antimicrobial Applications
Chopde, Meshram, and Pagadala (2012) synthesized azetidinone derivatives and evaluated their antibacterial activity, indicating that certain azetidinone compounds, similar to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol, possess promising antibacterial properties against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Such studies are crucial for the development of new antimicrobial agents.
Neuroprotective Potential
Kawasaki et al. (2008) investigated a derivative of azetidin-3-ol, demonstrating its neuroprotective properties against dopaminergic neurotoxicity in mice models. This suggests that 1-[(4-Ethylphenyl)methyl]azetidin-3-ol and its derivatives might hold potential for treating neurodegenerative disorders through mechanisms such as inhibition of oxidative stress and nitric oxide-induced neurotoxicity (Kawasaki et al., 2008).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) explored 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties, including compounds structurally related to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol. Their findings revealed potent antitumor activities through mechanisms involving tubulin inhibition, suggesting a promising avenue for cancer therapy research (Greene et al., 2016).
Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized azetidinone derivatives, including structures related to 1-[(4-Ethylphenyl)methyl]azetidin-3-ol, evaluating their potential as antidepressant and nootropic agents. Certain derivatives showed significant activities, underlining the relevance of azetidinone scaffolds in the development of central nervous system (CNS) drugs (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-10-3-5-11(6-4-10)7-13-8-12(14)9-13/h3-6,12,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOVCSQURBAPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethylphenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)




![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)

![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)
![2-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468852.png)



